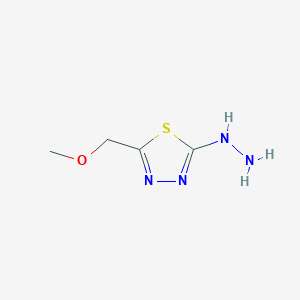

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole

Description

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydrazinyl group at position 2 and a methoxymethyl group at position 3. The methoxymethyl substituent introduces both electron-donating (methoxy) and flexible alkyl chain characteristics, which may enhance solubility and influence pharmacological interactions.

Properties

IUPAC Name |

[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c1-9-2-3-7-8-4(6-5)10-3/h2,5H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMNFKDBUFTWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

Oxidation: 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted thiadiazole compounds.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold, including 2-hydrazinyl derivatives, have shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit half-maximal inhibitory concentration (IC50) values in the range of 0.74–10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation .

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been documented in various studies:

- Antibacterial and Antifungal Activity : Compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 10 μg/mL .

- In Vivo Studies : In vivo evaluations have confirmed the antibacterial potential of these compounds in animal models .

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of thiadiazole derivatives in combating multi-drug resistant tuberculosis (MDR-TB):

- Inhibition Studies : Certain synthesized derivatives demonstrated significant inhibition against MDR-TB strains, suggesting their potential as new therapeutic agents .

Neuroprotective Effects

Research has also indicated that some 1,3,4-thiadiazole derivatives possess anticonvulsant properties:

- Neurotoxicity Studies : In studies involving maximal electroshock (MES) and pentylenetetrazol (PTZ) methods, compounds showed protective effects without significant toxicity, indicating their potential for treating epilepsy .

Agricultural Applications

Thiadiazole derivatives are being explored for their applications in agriculture:

- Pesticidal Activity : Some derivatives have shown effectiveness as fungicides and insecticides due to their ability to inhibit specific enzymes in pests and pathogens. This activity is vital for developing environmentally friendly agricultural chemicals.

Material Science Applications

The unique chemical properties of 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole allow it to be utilized in material science:

- Polymeric Materials : The incorporation of thiadiazole moieties into polymer matrices has been studied to enhance thermal stability and mechanical properties of materials used in coatings and composites.

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole and its derivatives:

Mechanism of Action

The mechanism by which 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Bioactivity: Hydrazinyl groups (as in the target compound) are less common in reported studies but share functional similarities with amino (-NH₂) and acetylamino (-NH-COCH₃) groups, which are linked to antimicrobial and anticancer effects .

- Flexibility vs. Rigidity : The methoxymethyl chain may confer conformational flexibility, contrasting with rigid aromatic substituents (e.g., phenyl, pyridyl) in other analogs. This could improve membrane permeability in drug design .

Pharmacological Activity Comparison

Anticancer Activity

- Target Compound: No direct data, but hydrazine-containing analogs (e.g., 2-hydrazinyl-5-methyl-1,3,4-thiadiazole) are hypothesized to inhibit cancer cell proliferation via interaction with DNA or enzymes .

- 2,5-Disubstituted Analogs : Compounds with fluorophenyl or bromophenyl groups (e.g., IC₅₀ = 70–170 μM against MDA-MB-231 cells) show moderate activity, suggesting electron-withdrawing substituents enhance cytotoxicity .

Antimicrobial Activity

Anticonvulsant Activity

- Pyridyl/Chlorophenyl Derivatives: 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole shows potent activity (ED₅₀ = 38 mg/kg), outperforming oxadiazole analogs .

- Target Compound: Hydrazinyl groups are untested in this context but may mimic amino functionalities critical for receptor binding .

Biological Activity

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. The structural features of thiadiazoles contribute significantly to their pharmacological potential, making them valuable in medicinal chemistry. This article reviews the biological activity of 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, focusing on its anticancer, antimicrobial, antiviral, and anticonvulsant properties.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties through various mechanisms. The compound 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole has been evaluated for its effects on different cancer cell lines. Notably, studies indicate that derivatives of thiadiazoles can inhibit DNA synthesis and induce apoptosis in cancer cells:

- Mechanism : The inhibition of RNA and DNA synthesis is a critical pathway for anticancer activity. Thiadiazoles interact with key kinases involved in tumorigenesis and may also affect cell cycle regulation.

- Case Study : A recent study demonstrated that a related thiadiazole compound exhibited IC50 values of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A-549 lung cancer cells .

Antimicrobial Activity

Thiadiazole compounds have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring enhances the ability to combat various bacterial and fungal infections:

- Activity Spectrum : Compounds with thiadiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Research Findings : A review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against resistant strains of Mycobacterium tuberculosis .

Antiviral Activity

The antiviral potential of thiadiazole derivatives is another area of interest. Research indicates that these compounds can inhibit viral replication:

- Mechanism : Thiadiazoles may act by interfering with viral enzymes or by modulating host cell responses to infection.

- Case Study : In silico studies have suggested that certain thiadiazoles can bind effectively to viral proteases, indicating their potential as antiviral agents against viruses like SARS-CoV-2 .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are well-documented. These compounds may exert their effects through modulation of neurotransmitter systems:

- Mechanism : They are believed to enhance GABAergic activity and inhibit voltage-gated ion channels.

- Research Findings : In animal models, specific thiadiazole derivatives demonstrated significant protection against seizures at doses showing minimal toxicity .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl (-NH-NH₂) group participates in Schiff base formation with aldehydes or ketones:

-

Example : Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic catalysis yields hydrazone derivatives. These products exhibit enhanced biological activity, particularly in antimicrobial studies .

Mechanistic Pathway :

-

Nucleophilic attack by the hydrazinyl nitrogen on the carbonyl carbon.

Electrophilic Substitution

The methoxymethyl (-CH₂-O-CH₃) group undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH), producing hydroxylmethyl derivatives. This modification enhances solubility and bioactivity .

Reaction Scheme :

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles. For example:

-

Reaction with acetylenedicarboxylate in toluene yields pyrazolo-thiadiazole hybrids, which show anticonvulsant activity in rodent models .

Optimized Conditions :

Oxidation and Reductive Pathways

-

Oxidation : Treatment with KMnO₄ in alkaline media oxidizes the methoxymethyl group to a carboxylic acid (-COOH).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative, altering electronic properties .

Biological Activity-Driven Modifications

Derivatives of this compound have been tailored for pharmaceutical applications:

-

Anticonvulsant agents : Introduction of 4-chlorophenyl or pyridyl substituents via nucleophilic aromatic substitution (e.g., using 4-chlorophenyl isothiocyanate) improves GABA receptor binding .

-

Anticancer analogs : Sulfonamide derivatives synthesized via reaction with sulfonyl chlorides show cytotoxicity against HeLa cells (IC₅₀: 12–18 μM) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong bases (pH > 10) via ring-opening hydrolysis . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Q & A

Q. What are the established synthetic routes for 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Key steps include:

- Hydrazine-thiocarbohydrazide cyclization : Reacting methoxymethyl-substituted thiocarbohydrazides with hydrazine under reflux in ethanol or methanol, monitored by TLC .

- Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) significantly impact yield. For example, ethanol at 80°C yields ~65% purity, while DMF at 100°C improves cyclization but risks side reactions .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity, confirmed by elemental analysis (C, H, N, S) and HPLC (>95% purity) .

Table 1: Synthetic Conditions and Outcomes

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thiocarbohydrazide A | Ethanol | 80 | 62 | 92% |

| Thiocarbohydrazide B | DMF | 100 | 78 | 89% |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- FT-IR : Confirm N–H (3200–3300 cm⁻¹) and C=S (1050–1150 cm⁻¹) stretches .

- NMR : H NMR detects methoxymethyl protons (δ 3.3–3.5 ppm, singlet) and hydrazinyl NH (δ 4.1–4.3 ppm). C NMR identifies thiadiazole C-2 (δ 160–165 ppm) .

- HPLC-MS : Quantifies purity and confirms molecular ion peaks (e.g., [M+H] at m/z 190.2) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 2-hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole derivatives?

- Target Selection : Prioritize enzymes like α-glucosidase (diabetes) or topoisomerase II (cancer) based on structural analogs (e.g., 1,3,4-thiadiazole-triazole hybrids show α-glucosidase inhibition) .

- Protocol :

- Pitfalls : Overestimation of binding due to rigid receptor models; use MD simulations for flexibility .

Table 2: Docking Scores vs. Experimental Activity for Selected Analogs

| Compound | Target | Docking Score (kcal/mol) | IC (μM) |

|---|---|---|---|

| 9c | α-glucosidase | −8.9 | 5.3 |

| 8l | Topoisomerase II | −9.5 | 6.3 |

Q. How do substituents on the thiadiazole core influence thermodynamic stability and reactivity?

- Stability Studies : Differential scanning calorimetry (DSC) shows that electron-donating groups (e.g., methoxymethyl) increase thermal stability (T = 220–240°C) vs. electron-withdrawing groups (T = 180–200°C) .

- Reactivity : Hydrazinyl groups undergo Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde in ethanol, 70°C), confirmed by H NMR loss of NH signals .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial activity (e.g., MIC = 8 μg/mL vs. 32 μg/mL) may arise from:

- Resolution :

Q. How can spectroscopic methods differentiate tautomeric forms of this compound?

- Dual Fluorescence Analysis : In liposomal systems, enol-keto tautomerism (e.g., 2-amino-1,3,4-thiadiazoles) shows dual emission bands at 410 nm (enol) and 450 nm (keto). Solvent polarity (e.g., DMSO vs. cyclohexane) shifts equilibrium .

- NMR Titration : Addition of DO collapses NH signals in enol form, while keto forms show stable peaks .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues :

- Purification : Column chromatography is impractical; switch to pH-dependent recrystallization (e.g., adjust to pH 5–6 for precipitation) .

- Byproduct Control : Monitor thiadiazole ring-opening via LC-MS; optimize reaction time (<6 hours) to minimize degradation .

Q. How does the methoxymethyl group influence pharmacokinetic properties?

- LogP Studies : Methoxymethyl reduces logP (experimental = 1.2 vs. unsubstituted analog = 2.1), enhancing aqueous solubility (25 mg/mL in PBS) .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t = 45 minutes due to O-demethylation; methyl replacement (e.g., ethoxymethyl) extends t to 90 minutes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.